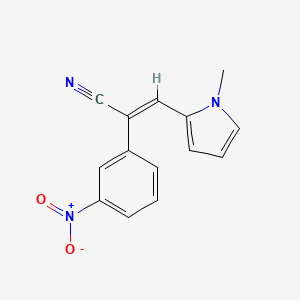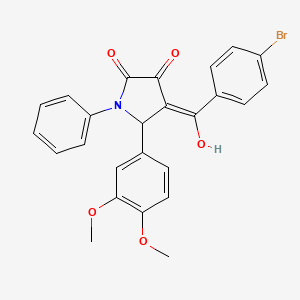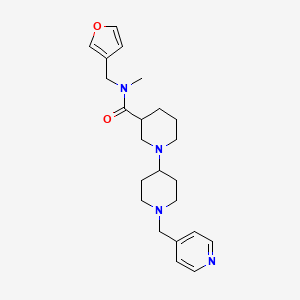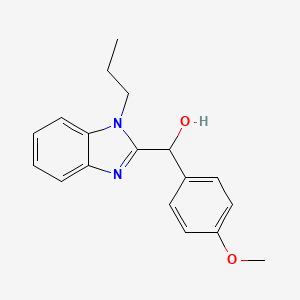
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the inhibition of cell growth by inducing apoptosis. This compound has been found to interact with the mitochondria in cancer cells, leading to the release of cytochrome c and activation of caspases. This, in turn, leads to the cleavage of various proteins, including PARP, resulting in cell death.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
The advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile in lab experiments include its unique properties, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for further research on 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile. These include:
1. Studying the structure-activity relationship of this compound to identify more potent analogs with anticancer properties.
2. Investigating the potential applications of this compound in other fields, such as materials science and organic synthesis.
3. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its use in cancer treatment.
4. Developing new synthesis methods for this compound to reduce its cost and increase its accessibility for research purposes.
5. Investigating the potential of this compound as a lead compound for the development of new drugs for other diseases.
Conclusion:
In conclusion, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a unique compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound is necessary to fully explore its potential and develop new applications for it.
合成法
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the reaction between 3-nitrobenzaldehyde and 1-methyl-2-pyrrolidinone in the presence of potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain high yields of the product and has been widely used in the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile.
科学的研究の応用
The unique properties of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile make it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a key intermediate in the synthesis of various compounds.
特性
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-7-3-6-13(16)9-12(10-15)11-4-2-5-14(8-11)17(18)19/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMGTCOUQPEAT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)

![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)


![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)